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molecular formula C10H6FN5 B598678 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile CAS No. 1197377-47-1

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Cat. No. B598678
M. Wt: 215.191
InChI Key: JXQHTMHBDHVPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901123B2

Procedure details

A mixture of 6-bromo-1,2,4-triazin-3-amine (17, 100.0 g, 571.47 mmol) and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (19, 145.43 g, 588.61 mmol, 1.03 equiv) in 1,4-dioxane (1200 mL) was stirred at room temperature for 10 min before potassium carbonate (K2CO3, 355.4 g, 2572 mmol) in water (600 mL) was added to give a deep red solution. The mixture was degassed by bubbling with nitrogen for 10 min before 1,1′-bis(diphenyl phosphino)ferrocene dichloropalladium(II) complex with dichloromethane (1:1) (Pd(dppf)2Cl2, 14.14 g, 17.14 mmol, 0.03 equiv) was added at room temperature. The resulting reaction mixture was degassed by bubbling with nitrogen for 10 min and then heated at 86° C. under nitrogen. After 2 h, HPLC showed that the reaction was deemed complete, and the reaction mixture was cooled to room temperature and then to 0-5° C. with an ice-water bath. 1,4-Dioxane (400 mL) was added to the cooled reaction mixture before a solution of 3.3 M aqueous hydrochloric acid solution (HCl, 1900 mL) was added dropwise with stirring to adjust pH to 0.40-0.93. The mixture was stirred at room temperature for 30 min and filtered. The solid collected was stirred with 1,4-dioxane (260 mL) and then added 1N HCl (400 mL). The mixture was stirred at room temperature for 10 min and filtered. The filtrate was combined with the filtrate obtained earlier and washed with ethyl acetate (EtOAc, 2×2 L). The combined ethyl acetate extracts was extracted with 1 N aqueous hydrochloric acid solution (HCl, 3×200 mL). The combined aqueous solution was then treated with activated charcoal (20 g) and stirred at room temperature for 30 min. The mixture was filtered through a celite bed and the filtrate was cooled to 0-5° C. with an ice-water bath. A solution of 50% of sodium hydroxide in water (NaOH, 240 mL, 4500 mmol) was added dropwise at 5-12° C. to adjust pH to 10.6-11.6. The mixture was stirred at 0-5° C. for 30 min and then filtered. The solids collected were washed with aqueous ammonium hydroxide (1 to 3 of 28% concentrated NH4OH to water, 1900 mL) and dried under vacuum at 40-45° C. to constant weight to afford 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (20, 101.2 g, 122.9 g theoretical, 82.3% yield) as a off-white powder. For 20: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.94 (s, 1H), 8.12 (d, 1H, J=11.41 Hz), 8.08-8.00 (m, 2H), 7.71 (br s, 2H); C10H6FN5 (MW 215.19), LCMS (EI) m/e 215.9 (M++H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
145.43 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
355.4 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
14.14 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[N:4][CH:3]=1.[F:9][C:10]1[CH:17]=[C:16](B2OC(C)(C)C(C)(C)O2)[CH:15]=[CH:14][C:11]=1[C:12]#[N:13].C(=O)([O-])[O-].[K+].[K+].ClCCl.[OH-].[Na+]>O1CCOCC1.O>[NH2:8][C:5]1[N:6]=[N:7][C:2]([C:16]2[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[C:10]([F:9])[CH:17]=2)=[CH:3][N:4]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=CN=C(N=N1)N
Name
Quantity
145.43 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
355.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
14.14 g
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
86 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to give a deep red solution
CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
was added at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling with nitrogen for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to 0-5° C.
ADDITION
Type
ADDITION
Details
1,4-Dioxane (400 mL) was added to the cooled reaction mixture before a solution of 3.3 M aqueous hydrochloric acid solution (HCl, 1900 mL)
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid collected
STIRRING
Type
STIRRING
Details
was stirred with 1,4-dioxane (260 mL)
ADDITION
Type
ADDITION
Details
added 1N HCl (400 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
obtained earlier
WASH
Type
WASH
Details
washed with ethyl acetate (EtOAc, 2×2 L)
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate extracts was extracted with 1 N aqueous hydrochloric acid solution (HCl, 3×200 mL)
ADDITION
Type
ADDITION
Details
The combined aqueous solution was then treated with activated charcoal (20 g)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite bed
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled to 0-5° C. with an ice-water bath
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0-5° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solids collected
WASH
Type
WASH
Details
were washed with aqueous ammonium hydroxide (1 to 3 of 28% concentrated NH4OH to water, 1900 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40-45° C. to constant weight

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1N=NC(=CN1)C1=CC(=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 101.2 g
YIELD: PERCENTYIELD 82.3%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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